molecular formula C14H13N3O2 B5547646 3-methoxy-N-[(E)-pyridin-4-ylmethylideneamino]benzamide

3-methoxy-N-[(E)-pyridin-4-ylmethylideneamino]benzamide

Cat. No.: B5547646
M. Wt: 255.27 g/mol
InChI Key: WLCVTYWMPLUKFB-MHWRWJLKSA-N
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Description

3-methoxy-N-[(E)-pyridin-4-ylmethylideneamino]benzamide is a compound that belongs to the class of benzamides. Benzamides are known for their wide range of applications in pharmaceuticals, agriculture, and industrial chemistry. This compound, in particular, has garnered interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methoxy-N-[(E)-pyridin-4-ylmethylideneamino]benzamide typically involves the condensation of 3-methoxybenzoic acid with pyridine-4-carboxaldehyde in the presence of a suitable catalyst. The reaction is carried out under mild conditions, often using a base such as triethylamine (TEA) in a solvent like tetrahydrofuran (THF). The reaction mixture is stirred at room temperature for several hours until the desired product is formed .

Industrial Production Methods

For industrial-scale production, the synthesis can be optimized by using continuous flow reactors, which allow for better control over reaction parameters and higher yields. The use of solid acid catalysts, such as Lewis acidic ionic liquids immobilized on diatomaceous earth, can also enhance the efficiency and sustainability of the process .

Chemical Reactions Analysis

Types of Reactions

3-methoxy-N-[(E)-pyridin-4-ylmethylideneamino]benzamide undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The imine group can be reduced to form an amine.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

Scientific Research Applications

3-methoxy-N-[(E)-pyridin-4-ylmethylideneamino]benzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-methoxy-N-[(E)-pyridin-4-ylmethylideneamino]benzamide involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    3-methoxy-N-(pyridin-4-yl)pyridin-4-amine: Similar structure but different functional groups.

    3-acetoxy-2-methylbenzamide: Similar benzamide core with different substituents.

    2,3-dimethoxybenzoic acid: Precursor for the synthesis of related benzamides.

Uniqueness

3-methoxy-N-[(E)-pyridin-4-ylmethylideneamino]benzamide stands out due to its unique combination of a methoxy group and a pyridinylmethylideneamino group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

3-methoxy-N-[(E)-pyridin-4-ylmethylideneamino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3O2/c1-19-13-4-2-3-12(9-13)14(18)17-16-10-11-5-7-15-8-6-11/h2-10H,1H3,(H,17,18)/b16-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLCVTYWMPLUKFB-MHWRWJLKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)NN=CC2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC(=C1)C(=O)N/N=C/C2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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